molecular formula C22H28O5 B193711 Betamethasone 9,11-Epoxide CAS No. 981-34-0

Betamethasone 9,11-Epoxide

Cat. No. B193711
CAS RN: 981-34-0
M. Wt: 372.5 g/mol
InChI Key: GBDXNHBVYAMODG-DEGNENOVSA-N
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Description

Betamethasone 9,11-Epoxide is a metabolite of Mometasone furoate . It has low solubility in most solvents .


Synthesis Analysis

Corticosteroid 9,11 beta-epoxides are key intermediates in the preparation of pharmaceutically important compounds such as betamethasone . A new process for the 9,11 beta-epoxide was developed using a PCl5-mediated regioselective dehydration of II alpha-hydroxysteroid to form the corresponding Delta (9,11) double bond .


Molecular Structure Analysis

The molecular formula of Betamethasone 9,11-Epoxide is C22H28O5 . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Betamethasone 9,11-Epoxide has a terminal half-life of 11 hours, about twice as long as the 5.5 hours for oral and intramuscular dexamethasone . The 1:1 mixture of betamethasone phosphate and betamethasone acetate shows an immediate release of betamethasone followed by a slow release where plasma betamethasone can be measured out to 14 days after the single dose administration .


Physical And Chemical Properties Analysis

Betamethasone 9,11-Epoxide has a molecular weight of 372.5 g/mol . It has low solubility in most solvents .

Scientific Research Applications

Dermatology

Betamethasone 9,11-Epoxide is utilized in dermatology for its potent anti-inflammatory and immunosuppressive properties. It is effective in treating various skin conditions such as eczema, psoriasis, and dermatitis. Research has shown that novel formulations can enhance skin deposition of betamethasone, improving its efficacy .

Ophthalmology

In ophthalmology, corticosteroids like Betamethasone 9,11-Epoxide are used to manage inflammation in conditions such as uveitis and post-operative swelling. They are administered as eye drops or ointments to reduce edema and prevent fibrosis .

Respiratory Therapy

Betamethasone 9,11-Epoxide plays a role in respiratory therapy, particularly in managing conditions like rhinitis and rhinosinusitis. Systemic steroids, including betamethasone, are known for their efficacy in reducing inflammation and edema in the airways .

Rheumatology

In rheumatology, Betamethasone 9,11-Epoxide is used in the treatment of rheumatoid arthritis and other inflammatory joint diseases. It is often administered intra-articularly to reduce joint inflammation and pain .

Oncology

Betamethasone derivatives are used in oncology to mitigate the side effects of chemotherapy, such as nausea and emesis. They also play a role in palliative care to improve the quality of life for cancer patients .

Gastroenterology

In gastroenterology, Betamethasone 9,11-Epoxide is sometimes used to manage inflammatory bowel diseases. However, its use is cautious due to potential side effects like an increased risk of acute pancreatitis .

Neurology

Betamethasone 9,11-Epoxide has been investigated for its potential to improve neurological symptoms in conditions like ataxia-telangiectasia. While not a standard treatment, it shows promise in reducing neurological impairment in some cases .

Endocrinology

In endocrinology, Betamethasone 9,11-Epoxide is recognized for its impact on glucose metabolism, especially in pregnant women with pre-existing diabetes. It is used with caution due to its potential to cause transient increases in blood glucose levels .

Mechanism of Action

Target of Action

Betamethasone 9,11-Epoxide, also known as Betamethasone, is a systemic corticosteroid . Its primary targets are cells involved in inflammatory responses. It has potent glucocorticoid activity and negligible mineralocorticoid activity . It is used to manage various conditions including allergic states, dermatologic disorders, gastrointestinal diseases, and hematological disorders .

Mode of Action

Betamethasone 9,11-Epoxide acts by binding to the glucocorticoid receptor, leading to changes in gene transcription. This results in a decrease in the synthesis of inflammatory mediators and inhibition of immune responses . It can be used topically to manage inflammatory skin conditions such as eczema, and parenterally to manage several disease states including autoimmune disorders .

Biochemical Pathways

It is known that corticosteroids like betamethasone modulate the immune response by affecting the function of t cells, b cells, macrophages, and other immune cells . They also inhibit the release of inflammatory cytokines and chemokines .

Pharmacokinetics

It is known that corticosteroids like betamethasone are well-absorbed when administered orally and have a large volume of distribution . They are metabolized in the liver and excreted in the urine .

Result of Action

The result of Betamethasone 9,11-Epoxide’s action is a reduction in inflammation and immune response. This leads to relief from symptoms in various conditions including allergic reactions, skin conditions, and autoimmune disorders .

Action Environment

The action of Betamethasone 9,11-Epoxide can be influenced by various environmental factors. For example, the pH of the local environment can affect the drug’s solubility and absorption. Additionally, factors such as temperature and humidity can impact the stability of the drug .

Safety and Hazards

Safety data sheets suggest wearing personal protective equipment/face protection and ensuring adequate ventilation when handling Betamethasone 9,11-Epoxide . It is also advised to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

Future Directions

Pharmacokinetics and pharmacodynamics of oral and maternal intramuscular dexamethasone and betamethasone are being studied to develop new treatment strategies to minimize drug exposure for women at risk of preterm delivery .

properties

IUPAC Name

(1S,2S,10S,11S,13S,14R,15S,17S)-14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,23,26H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,18-,19-,20-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDXNHBVYAMODG-DEGNENOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601020538
Record name Betamethasone 9,11-epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601020538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Betamethasone 9,11-Epoxide

CAS RN

981-34-0
Record name Betamethasone 9,11-epoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=981-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betamethasone 9,11-epoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000981340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betamethasone 9,11-epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601020538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9β,11β-epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BETAMETHASONE 9,11-EPOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9AY9BSI41
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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